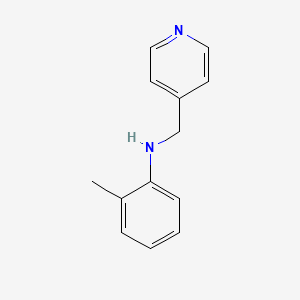

2-methyl-N-(pyridin-4-ylmethyl)aniline

Descripción

BenchChem offers high-quality 2-methyl-N-(pyridin-4-ylmethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-N-(pyridin-4-ylmethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-methyl-N-(pyridin-4-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-11-4-2-3-5-13(11)15-10-12-6-8-14-9-7-12/h2-9,15H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXBRRFJAPAMFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

General Academic Research Context of N Pyridinylmethyl Aniline Derivatives

Significance of Pyridinylamine Scaffolds in Chemical Research

The pyridine (B92270) ring is a fundamental heterocyclic structure present in a vast number of biologically active compounds and approved drugs. nih.govenpress-publisher.comresearchgate.netrsc.org Its nitrogen atom imparts unique properties, including basicity, the ability to form hydrogen bonds, and water solubility, which are often desirable in pharmaceutical agents. semanticscholar.org Pyridine scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. researchgate.net They are found in natural products like alkaloids and vitamins, and their synthetic derivatives have shown a wide array of pharmacological activities. nih.gov

The incorporation of an amine group, as seen in pyridinylamines, further enhances the chemical diversity and potential for biological interactions. The amino group can act as a hydrogen bond donor and acceptor, and its basicity can be modulated by substituents on either the pyridine or the aniline (B41778) ring. This allows for the fine-tuning of the molecule's physicochemical properties and its binding affinity to specific enzymes or receptors.

Overview of Research Directions for Substituted Pyridinylmethylanilines

Research into substituted pyridinylmethylanilines has primarily focused on their potential as therapeutic agents, particularly in the realm of kinase inhibition. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. The N-(pyridinylmethyl)aniline scaffold serves as a versatile template for the design of molecules that can fit into the ATP-binding site of various kinases, thereby inhibiting their activity.

Synthetic efforts in this area often involve the coupling of a substituted aniline with a pyridinecarboxaldehyde, followed by reduction of the resulting imine to form the desired secondary amine. google.com Variations in the substitution patterns on both the aniline and pyridine rings allow for the exploration of structure-activity relationships (SAR), aiming to optimize potency and selectivity for a particular kinase target.

Emphasis on 2-methyl-N-(pyridin-4-ylmethyl)aniline and its Analogues

A notable area of investigation for this class of compounds is their potential as inhibitors of Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). KDR is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.

In a significant study, a series of 44 novel N-(pyridin-4-ylmethyl)aniline derivatives were designed de novo as potential KDR inhibitors. This research utilized computational methods, including 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling and molecular fragment replacement, to predict the biological activity of these compounds. The core structure, which includes the 2-methyl-N-(pyridin-4-ylmethyl)aniline framework, was systematically modified to explore the impact of different substituents on their predicted inhibitory potency against KDR.

The table below presents a selection of these designed analogues and their predicted pIC50 values, which is a logarithmic measure of the concentration required to inhibit 50% of the enzyme's activity. A higher pIC50 value indicates a more potent inhibitor.

| Compound ID | Aniline Substituent (R) | Predicted pIC50 |

|---|---|---|

| 1 | 2-methyl | 5.85 |

| 2 | 3-methyl | 5.92 |

| 3 | 4-methyl | 5.78 |

| 4 | 2-chloro | 6.15 |

| 5 | 3-chloro | 6.22 |

| 6 | 4-chloro | 6.08 |

| 7 | 2-methoxy | 5.95 |

| 8 | 3-methoxy | 6.02 |

| 9 | 4-methoxy | 5.88 |

| 10 | 2,3-dimethyl | 6.18 |

| 11 | 2,4-dimethyl | 6.05 |

| 12 | 2,5-dimethyl | 6.12 |

| 13 | 3,4-dimethyl | 5.98 |

| 14 | 3,5-dimethyl | 6.25 |

| 15 | 2,6-dimethyl | 5.90 |

The data from this computational study highlights how substitutions on the aniline ring of the N-(pyridin-4-ylmethyl)aniline scaffold can significantly influence the predicted binding affinity to KDR. For instance, the introduction of chloro and dimethyl substituents at various positions on the aniline ring was predicted to enhance the inhibitory activity compared to the unsubstituted or monomethyl-substituted analogues. This research provides a clear direction for the synthesis and biological evaluation of these compounds as potential anti-cancer agents targeting angiogenesis.

Synthetic Methodologies for 2 Methyl N Pyridin 4 Ylmethyl Aniline

Direct N-Alkylation Strategies for N-(Pyridinylmethyl)anilines

Direct N-alkylation of anilines represents a common and straightforward approach for the synthesis of N-(pyridinylmethyl)anilines. This method typically involves the reaction of an aniline (B41778) with a suitable pyridinylmethyl electrophile. A notable advancement in this area is the development of transition-metal-free direct N-alkylation of anilines with alcohols, proceeding through a "borrowing hydrogen" mechanism. In this process, an alcohol is temporarily oxidized to an aldehyde, which then condenses with the amine to form an imine. The subsequent reduction of the imine by the hydrogen borrowed from the alcohol yields the final N-alkylated aniline.

Other direct N-alkylation methods include the use of alkyl halides in the presence of a base or employing ionic liquids as both the solvent and promoter of the reaction. Visible-light-induced N-alkylation has also emerged as a greener alternative, avoiding the need for metals, bases, and ligands in some systems.

The optimization of reaction conditions is crucial for achieving high yields and selectivity in the N-alkylation of anilines. In the pyridine-mediated, transition-metal-free direct alkylation with alcohols, pyridine (B92270) itself can act as an efficient biomimetic hydrogen shuttle. This methodology has been applied to a variety of benzylic and straight-chain alcohols reacting with aryl and heteroaryl amines.

For N-alkylation using alkyl halides, combinations like cesium fluoride-celite in acetonitrile (B52724) have been shown to be effective. This solid-phase base simplifies workup procedures. In ionic liquids, the choice of the specific ionic liquid can influence the reaction's efficiency, with studies exploring various cations and anions to optimize the process. Recently, photochemical methods have been developed using ammonium (B1175870) bromide (NH4Br) as an additive under visible light irradiation, offering a metal-free and base-free option.

Table 1: Optimized Conditions for Direct N-Alkylation of Anilines

| Method | Reagents | Catalyst/Mediator | Conditions | Key Features |

|---|---|---|---|---|

| Borrowing Hydrogen | Aniline, Alcohol | Pyridine (or similar azaaromatics) | High Temperature | Transition-metal-free |

| Alkyl Halide Alkylation | Aniline, Alkyl Halide | Cesium Fluoride-Celite | Acetonitrile (solvent) | Solid base, convenient |

| Ionic Liquid Method | Aniline, Alkyl Halide | Ionic Liquid | Mild Temperature | Minimized over-alkylation |

| Photochemical Alkylation | Aniline, 4-hydroxybutan-2-one | NH4Br | Visible Light (420 nm) | Metal-free, base-free |

The choice of solvent and base is a critical parameter in the synthesis of N-substituted anilines. In many N-alkylation reactions, a base is required to deprotonate the aniline, increasing its nucleophilicity. A variety of bases, including inorganic bases like potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH), and organic bases such as triethylamine (B128534) (NEt3) have been screened for effectiveness.

For certain cascade reactions leading to substituted pyridines, NaOH in dimethyl sulfoxide (B87167) (DMSO) was found to provide optimal results. The use of solid bases like CsF-Celite offers the advantage of easy separation from the reaction mixture. In the borrowing hydrogen methodology, azaaromatics like pyridine can serve the dual role of base and hydrogen shuttle. The exploration of ionic liquids as solvents has shown that they can minimize the common issue of over-alkylation, leading to better selectivity for the desired mono-alkylated product.

Table 2: Comparison of Solvent and Base Systems in N-Alkylation

| Solvent | Base | Method | Advantages |

|---|---|---|---|

| Ionic Liquid | (Often not required) | Direct Alkylation | High selectivity, mild conditions |

| Acetonitrile | CsF-Celite | Direct Alkylation | Heterogeneous base, easy workup |

| Dimethyl Sulfoxide (DMSO) | NaOH, KOH | Cascade Reactions | Good yields for specific syntheses |

| Toluene (B28343) | NaOt-Bu | Palladium-Catalyzed Cyclization | Effective for specific intramolecular reactions |

| Water/1,4-Dioxane | Pyridine, NEt3, DBU | Smiles Rearrangement | Enables metal-free synthesis |

Alternative Synthetic Routes to N-Substituted Aniline Derivatives

Beyond direct alkylation, several other synthetic strategies are available for preparing N-substituted aniline derivatives. One such method is the Smiles rearrangement, which allows for the synthesis of N,N-disubstituted anilines under metal-free conditions using sulfonyl chlorides and amines. This approach demonstrates broad functional group tolerance and operational simplicity.

Another novel method involves the generation of substituted anilines from benzyl (B1604629) azides in an acidic medium, providing an environmentally friendly process to convert a methyl group into an amine. Furthermore, palladium-catalyzed reactions have been developed for the synthesis of these compounds. For example, the reaction of (E)-2-arylidene-3-cyclohexenones with primary amines can yield 2-benzyl-N-substituted anilines. Other established, though often multi-step, methods include the initial nitration of an aromatic ring followed by reduction to the aniline, which can then be functionalized.

Diastereoselective and Diastereospecific Synthesis Approaches for Related Ligands

While 2-methyl-N-(pyridin-4-ylmethyl)aniline is an achiral molecule, the principles of stereoselective synthesis are crucial for preparing more complex, structurally related ligands where stereochemistry is a key feature. Diastereoselective approaches are designed to preferentially form one diastereomer over others.

One powerful technique is the intramolecular Mizoroki–Heck annulation. This palladium(0)-catalyzed reaction has been successfully used for the diastereoselective synthesis of N-methylspiroindolines from cyclopentenyl-tethered 2-bromo-N-methylanilines, achieving diastereoselectivity of over 98%. The stereochemical outcome in such reactions is often dictated by the geometry of the transition state.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy provides precise information about the atomic arrangement within the molecule by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of 2-methyl-N-(pyridin-4-ylmethyl)aniline displays characteristic signals corresponding to the distinct proton environments in the molecule. The chemical shifts are influenced by the electronic effects of the aromatic rings and the substituent groups.

The protons on the pyridine (B92270) ring typically appear in the downfield region. The α-protons (adjacent to the nitrogen) are the most deshielded, expected to resonate around 8.5 ppm as a doublet, while the β-protons are expected at approximately 7.2-7.3 ppm, also as a doublet.

The protons on the 2-methylphenyl (o-tolyl) group exhibit a complex pattern in the aromatic region, typically between 6.6 and 7.2 ppm. The presence of the electron-donating methyl and amino groups influences their precise location. The methylene (B1212753) bridge protons (CH₂) connecting the two aromatic systems are anticipated to produce a singlet at around 4.3-4.4 ppm. The N-H proton signal is expected as a broad singlet, the position of which can vary depending on solvent and concentration, but is typically observed around 4.0-5.0 ppm. The methyl group (CH₃) protons will appear as a distinct singlet in the upfield region, generally around 2.1-2.3 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-methyl-N-(pyridin-4-ylmethyl)aniline

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H-2, H-6 | ~8.5 | Doublet |

| Pyridine H-3, H-5 | ~7.2 | Doublet |

| Aniline (B41778) Ring Ar-H | 6.6 - 7.2 | Multiplet |

| Methylene (-CH₂-) | ~4.3 | Singlet |

| Amine (-NH-) | ~4.5 | Broad Singlet |

| Methyl (-CH₃) | ~2.2 | Singlet |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The pyridine ring carbons show signals in the downfield region, with the carbon adjacent to the nitrogen (C-2, C-6) and the carbon bearing the methylene group (C-4) appearing around 149-150 ppm and ~148 ppm, respectively. The other pyridine carbons (C-3, C-5) are expected near 122 ppm.

For the aniline portion, the carbon atom attached to the nitrogen (C-1) is typically found around 146-147 ppm. The carbon bearing the methyl group (C-2) would be around 128-130 ppm, while the other aromatic carbons of the aniline ring would resonate between 110 and 131 ppm. The methylene bridge carbon gives a signal in the range of 46-48 ppm, and the methyl carbon appears furthest upfield, typically around 17-18 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-methyl-N-(pyridin-4-ylmethyl)aniline

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2, C-6 | ~150 |

| Pyridine C-4 | ~148 |

| Pyridine C-3, C-5 | ~122 |

| Aniline C-1 (C-NH) | ~146 |

| Aniline C-2 (C-CH₃) | ~129 |

| Aniline C-3 to C-6 | 110 - 131 |

| Methylene (-CH₂-) | ~47 |

| Methyl (-CH₃) | ~17 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, APT)

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy) would reveal scalar couplings between protons, confirming the connectivity within the pyridine and aniline rings. For instance, cross-peaks would be observed between the adjacent pyridine protons (H-2/H-3) and among the protons of the tolyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This experiment would definitively link the proton signals of the methylene and methyl groups to their corresponding carbon signals, as well as each aromatic proton to the carbon it is attached to.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy probes the molecular vibrations, providing a fingerprint of the functional groups present in the molecule.

The IR and Raman spectra of 2-methyl-N-(pyridin-4-ylmethyl)aniline are characterized by vibrations of the aniline and pyridine rings, the N-H group, and the methyl and methylene groups.

N-H Stretch: A characteristic medium to weak absorption band is expected in the IR spectrum around 3400-3450 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

Aromatic C-H Stretch: Multiple weak to medium bands are expected above 3000 cm⁻¹ for the C-H stretching vibrations of both the pyridine and aniline rings.

Aliphatic C-H Stretch: Asymmetric and symmetric stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups are expected in the 2850-2980 cm⁻¹ region.

C=C and C=N Ring Stretching: The stretching vibrations of the aromatic rings (both pyridine and benzene) typically appear as a series of bands in the 1400-1610 cm⁻¹ region. The pyridine ring often shows a particularly strong band near 1600 cm⁻¹.

N-H Bending: The in-plane bending vibration of the N-H group is expected around 1510-1530 cm⁻¹.

C-N Stretching: The stretching vibrations for the aryl-N and alkyl-N bonds are expected in the 1250-1350 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings give rise to strong bands in the 700-900 cm⁻¹ region, which are diagnostic of the substitution pattern.

Table 3: Key Vibrational Mode Assignments for 2-methyl-N-(pyridin-4-ylmethyl)aniline

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3400 - 3450 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2980 |

| Aromatic C=C/C=N Stretch | 1400 - 1610 |

| N-H Bend | 1510 - 1530 |

| C-N Stretch | 1250 - 1350 |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 |

Correlation of Experimental Spectra with Theoretical Predictions

To support the assignment of complex vibrational modes, experimental IR and Raman spectra are often correlated with theoretical calculations based on Density Functional Theory (DFT). rsc.orgnih.gov By computing the vibrational frequencies of the optimized molecular geometry, a theoretical spectrum can be generated.

This computational approach allows for the visualization of individual vibrational modes, aiding in the precise assignment of experimental bands that may arise from coupled vibrations. rsc.org For instance, DFT can help differentiate between the various C-C and C-N stretching modes within the aromatic systems. Calculated frequencies are often systematically scaled to correct for approximations in the theoretical model, leading to excellent agreement between the predicted and observed spectra. nih.gov This synergy between experimental data and theoretical modeling provides a high degree of confidence in the structural elucidation of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and structural details of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For 2-methyl-N-(pyridin-4-ylmethyl)aniline, with the chemical formula C₁₃H₁₄N₂, the exact mass can be calculated. This precise measurement is crucial for distinguishing it from other compounds with the same nominal mass but different elemental compositions. HRMS is instrumental in confirming the identity of newly synthesized compounds.

In mass spectrometry, molecules are ionized and often break apart into characteristic fragments. The analysis of these fragmentation patterns provides valuable information about the molecule's structure. For N-benzyl aniline-type compounds, a common fragmentation pathway involves the cleavage of the C-N bond between the methylene bridge and the aniline nitrogen.

For 2-methyl-N-(pyridin-4-ylmethyl)aniline, the primary fragmentation is expected to be the dissociation of this benzylic C-N bond. researchgate.net This cleavage would result in two main fragment ions: the pyridin-4-ylmethyl cation and the 2-methylaniline radical, or their corresponding counterparts depending on where the charge is retained. The study of these pathways helps in confirming the connectivity of the molecular structure. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) can be employed to further isolate and fragment specific ions, providing deeper structural insights. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. libretexts.org The parts of a molecule that absorb light in this region are known as chromophores. lumenlearning.com In 2-methyl-N-(pyridin-4-ylmethyl)aniline, the chromophores are the substituted aniline and pyridine rings.

The absorption of UV-Vis light excites electrons from a lower energy molecular orbital to a higher energy one. libretexts.org The key electronic transitions for this molecule include:

π → π* transitions: These occur in the aromatic rings (both aniline and pyridine) where pi-electrons are excited from a bonding (π) orbital to an anti-bonding (π*) orbital. These transitions are typically strong and are characteristic of conjugated systems. lumenlearning.comlibretexts.org

n → π* transitions: These involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen atoms) to an anti-bonding π* orbital. These transitions are generally weaker than π → π* transitions. libretexts.orglumenlearning.com

The specific wavelengths (λmax) of maximum absorbance depend on the extent of conjugation and the solvent used. The presence of the methyl group on the aniline ring can cause a slight shift in the absorption maxima compared to the unsubstituted N-(pyridin-4-ylmethyl)aniline.

X-ray Crystallography for Solid-State Structure Determination

For a single crystal X-ray diffraction analysis, a well-ordered single crystal of the compound is required. This crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the atomic structure can be determined.

While specific crystal structure data for 2-methyl-N-(pyridin-4-ylmethyl)aniline is not available, analysis of closely related structures, such as complexes of 4-methoxy-N-(pyridin-2-ylmethyl)aniline, reveals how the pyridine and aniline rings coordinate to metal centers and the resulting molecular geometries. researchgate.net For instance, in palladium(II) complexes, ligands of this type often coordinate through the nitrogen atoms of the pyridine and amine groups, resulting in a distorted square planar geometry. researchgate.net The analysis also reveals intermolecular interactions, like hydrogen bonding and π–π stacking, which dictate how the molecules pack in the crystal lattice. nih.govresearchgate.net

The data obtained from X-ray diffraction allows for the characterization of the crystal's fundamental properties. While data for the title compound is not available, the table below presents crystallographic data for a related compound, (E)-2,4,6-Trimethyl-N-(pyridin-2-ylmethylidene)aniline, to illustrate the type of information obtained from such an analysis. nih.govresearchgate.net This data defines the basic repeating unit (unit cell) of the crystal and its symmetry.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₆N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.2490 (16) |

| b (Å) | 16.136 (3) |

| c (Å) | 10.150 (2) |

| β (°) | 104.76 (3) |

| Volume (ų) | 1306.4 (4) |

| Z | 4 |

Molecular Conformation and Intermolecular Interactions in Crystal Lattices

A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental data for the crystal structure of 2-methyl-N-(pyridin-4-ylmethyl)aniline. Consequently, detailed research findings regarding its molecular conformation, including specific bond lengths, bond angles, and dihedral angles within a crystal lattice, are not publicly available.

Similarly, information detailing the intermolecular interactions, such as hydrogen bonding or π–π stacking, that govern the crystal packing of 2-methyl-N-(pyridin-4-ylmethyl)aniline has not been reported. The generation of data tables for crystallographic parameters and intermolecular contacts is therefore not possible.

Computational Chemistry and Theoretical Investigations of 2 Methyl N Pyridin 4 Ylmethyl Aniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool in quantum chemistry for studying the electronic structure of molecules. Its balance of accuracy and computational cost makes it ideal for investigating complex systems. DFT calculations for 2-methyl-N-(pyridin-4-ylmethyl)aniline are used to determine its optimized geometry, vibrational frequencies, and electronic properties, which collectively describe its behavior at a molecular level.

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For 2-methyl-N-(pyridin-4-ylmethyl)aniline, these calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). The resulting optimized structure provides detailed information on bond lengths, bond angles, and dihedral angles.

The predicted structure reveals a non-planar conformation. The two aromatic rings, the 2-methylphenyl group and the pyridyl group, are not coplanar due to the steric hindrance and the flexibility of the methylene (B1212753) bridge (-CH2-). The precise dihedral angle between the planes of the two rings is a key output of the optimization process. The structural parameters are fundamental for understanding the molecule's stability and its interactions with other molecules.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Value | Angle | Value |

| C(Aniline)-N | 1.405 | C(Aniline)-N-C(Methylene) | 120.5 |

| N-H | 1.012 | H-N-C(Aniline) | 114.8 |

| N-C(Methylene) | 1.458 | N-C(Methylene)-C(Pyridine) | 112.1 |

| C(Methylene)-C(Pyridine) | 1.515 | C-C-C (Aniline Ring) | ~120.0 |

| C-C (Aniline Ring) | ~1.395 | C-N-C (Pyridine Ring) | ~117.0 |

| C-N (Pyridine Ring) | ~1.340 | C-C-H (Methyl) | ~109.5 |

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. The absence of imaginary frequencies indicates a stable equilibrium geometry.

The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations of different functional groups. For instance, the N-H stretching vibration is expected to appear in the 3400-3500 cm⁻¹ region. Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹, while the C-N stretching vibrations are found in the 1250-1350 cm⁻¹ range. Theoretical spectra are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and achieve better agreement with experimental data.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) | 3455 | N-H stretching |

| ν(C-H)aromatic | 3080-3040 | Aromatic C-H stretching |

| ν(C-H)aliphatic | 2980-2920 | Methylene & Methyl C-H stretching |

| ν(C=C/C=N)ring | 1610, 1585 | Aromatic ring stretching |

| δ(N-H) | 1515 | N-H in-plane bending |

| ν(C-N) | 1320 | C(Aniline)-N stretching |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A small energy gap suggests that a molecule is more reactive and polarizable.

For 2-methyl-N-(pyridin-4-ylmethyl)aniline, the HOMO is predicted to be primarily localized on the electron-rich 2-methylaniline moiety, which is activated by both the amino group and the methyl group. In contrast, the LUMO is expected to be concentrated on the electron-deficient pyridine (B92270) ring. This spatial separation of the frontier orbitals indicates a potential for intramolecular charge transfer upon electronic excitation.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.45 |

| ELUMO | -0.85 |

| Energy Gap (ΔE) | 4.60 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. It illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of most negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of most positive potential (electron-poor), which are favorable for nucleophilic attack.

In the MEP map of 2-methyl-N-(pyridin-4-ylmethyl)aniline, the most negative potential (red/yellow) is expected to be concentrated around the nitrogen atom of the pyridine ring due to its high electronegativity and lone pair of electrons. This site is therefore the most probable center for protonation and other electrophilic interactions. Conversely, the most positive potential (blue) is anticipated around the amine (N-H) proton, identifying it as a primary site for hydrogen bonding and nucleophilic interactions.

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. It is particularly useful for studying hyperconjugation, which involves charge delocalization from occupied (donor) orbitals to unoccupied (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their significance.

For 2-methyl-N-(pyridin-4-ylmethyl)aniline, a key interaction is the delocalization of the nitrogen atom's lone pair (LP) into the antibonding π* orbitals of the adjacent aniline (B41778) ring. This n → π* interaction contributes significantly to the stabilization of the molecule and influences its electronic properties. Other important interactions include delocalizations from the π orbitals of the aromatic rings into adjacent antibonding orbitals.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (N) | π(C1-C6)Aniline | 38.5 |

| π(C1-C6)Aniline | π(C2-C3)Aniline | 20.1 |

| π(CPy1-CPy2)Pyridine | π(NPy-CPy3)Pyridine | 22.5 |

| σ(C-H)Methyl | σ(CAniline-CAniline) | 5.2 |

Quantum Chemical Descriptors and Reactivity Prediction

Based on the energies of the frontier molecular orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors, derived from conceptual DFT, provide a quantitative framework for predicting reactivity.

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of resistance to charge transfer. Calculated as η = (I - A) / 2. A larger value indicates greater stability.

Electronegativity (χ): The power of an atom to attract electrons. Calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. Calculated as ω = χ² / (2η).

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 5.45 |

| Electron Affinity (A) | 0.85 |

| Chemical Hardness (η) | 2.30 |

| Electronegativity (χ) | 3.15 |

| Electrophilicity Index (ω) | 2.16 |

Electronegativity, Chemical Hardness, and Global Softness

Following a comprehensive review of available scientific literature, specific studies detailing the experimental or theoretical calculation of electronegativity, chemical hardness, and global softness for the compound 2-methyl-N-(pyridin-4-ylmethyl)aniline could not be located.

These parameters are crucial in computational chemistry for understanding a molecule's reactivity. Density Functional Theory (DFT) is a common method used to calculate these global reactivity descriptors. ekb.eg The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are used to determine properties like chemical hardness (η) and global softness (S). ekb.eg

While computational studies have been performed on analogous structures, such as pyrazolyl quinolinone derivatives ekb.eg and various aniline compounds nih.govmdpi.com, the direct application of these findings to 2-methyl-N-(pyridin-4-ylmethyl)aniline is not possible without dedicated calculations for this specific molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

There is currently no specific research available that employs Time-Dependent Density Functional Theory (TD-DFT) to investigate the excited state properties of 2-methyl-N-(pyridin-4-ylmethyl)aniline.

TD-DFT is a powerful quantum chemical method used to study the electronic absorption spectra and properties of molecules in their excited states. nih.govnih.gov This method is frequently applied to organic molecules, including aniline derivatives, to understand their photophysical behavior. nih.gov Such studies provide insights into vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π–π* or n–π*). For instance, TD-DFT has been used to study the excited states of model polyaniline complexes. nih.gov However, without specific TD-DFT calculations for 2-methyl-N-(pyridin-4-ylmethyl)aniline, a detailed analysis of its excited state properties cannot be provided.

Molecular Dynamics (MD) Simulations

No publications detailing Molecular Dynamics (MD) simulations for 2-methyl-N-(pyridin-4-ylmethyl)aniline were found.

MD simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique can provide valuable information about the conformational dynamics, intermolecular interactions, and solvation properties of a compound. While MD simulations and related techniques like molecular docking have been applied to study complex systems involving similar functional groups nih.gov, specific simulations for 2-methyl-N-(pyridin-4-ylmethyl)aniline have not been reported.

Chemical Reactivity and Reaction Mechanisms of 2 Methyl N Pyridin 4 Ylmethyl Aniline

Oxidation Reactions

The secondary amine nitrogen and the adjacent methylene (B1212753) bridge in 2-methyl-N-(pyridin-4-ylmethyl)aniline are susceptible to oxidation, leading to N-dealkylation or the formation of imines.

Oxidative N-dealkylation is a significant metabolic and synthetic pathway for N-alkylated amines. This process involves the cleavage of the C-N bond, resulting in the removal of the N-(pyridin-4-ylmethyl) group. The mechanism of this reaction, particularly in enzymatic systems like cytochrome P450, is often debated between two primary pathways: Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT).

In the context of analogous N,N-dialkylanilines, studies have shown that the N-dealkylation mechanism can be elucidated through kinetic isotope effects and substituent effects. researchgate.net For instance, the oxidation of N,N-dimethylanilines by non-heme manganese catalysts suggests the formation of an electrophilic intermediate as the key oxidant. mdpi.com A Hammett correlation for the catalytic N-demethylation of para-substituted N,N-dimethylanilines yielded negative ρ values, indicating the development of a positive charge in the transition state, which is consistent with an initial electron transfer from the amine. mdpi.comresearchgate.net

The proposed mechanisms are as follows:

Single Electron Transfer (SET): This pathway involves the initial transfer of an electron from the nitrogen atom of the amine to the oxidant, forming a radical cation. Subsequent deprotonation of the α-carbon (the methylene group) and hydroxylation leads to an unstable carbinolamine intermediate, which then decomposes to yield 2-methylaniline and pyridine-4-carbaldehyde.

Hydrogen Atom Transfer (HAT): In this mechanism, a hydrogen atom is directly abstracted from the α-carbon by the oxidant. This is followed by an oxygen rebound step to form the carbinolamine intermediate, which then breaks down as in the SET pathway.

Research on cytochrome P450-catalyzed N-debenzylation of N-benzyl-N-substituted benzylamines suggests that the reaction proceeds via an electron transfer to form a radical cation, which then undergoes further reactions to yield benzaldehydes and benzylamines. researchgate.net

| Oxidant | ρ Value | Interpretation |

|---|---|---|

| Peracetic Acid (PAA) | -0.38 | Negative ρ values indicate a buildup of positive charge at the reaction center in the transition state, supporting an electrophilic oxidation mechanism. |

| meta-Chloroperoxybenzoic Acid (mCPBA) | -0.45 | |

| tert-Butyl Hydroperoxide (TBHP) | -0.63 |

The oxidation of secondary amines like 2-methyl-N-(pyridin-4-ylmethyl)aniline can also lead to the formation of the corresponding imine, N-(pyridin-4-ylmethylene)-2-methylaniline. This transformation is a key step in various synthetic methodologies.

Metal-free oxidation protocols have been developed for the conversion of benzylic secondary amines to imines. For example, the use of hydrogen peroxide in methanol (B129727) or acetonitrile (B52724) has been shown to be an effective system for this transformation. nih.gov This method is advantageous due to its mild conditions and the absence of a metal catalyst. nih.gov Other studies have demonstrated the use of N-tert-butylphenylsulfinimidoyl chloride for the smooth oxidation of various secondary amines to imines at low temperatures. researchgate.net

The selective aerobic oxidation of benzyl (B1604629) amines is another important route to imines. advanceseng.com Catalytic systems based on ruthenium have been investigated for this purpose, with the catalyst's activity being dependent on the electronic properties of the metal center. advanceseng.com Furthermore, molybdenum-based catalysts have shown high selectivity for the oxidative coupling of benzylamine (B48309) to dibenzylimine under solvent-free conditions with oxygen as the oxidant. researchgate.net

| Substrate | Solvent | Yield (%) |

|---|---|---|

| N-benzylmethylamine | MeOH | 85 |

| N-benzylmethylamine | CH₃CN | 82 |

| N-(4-methoxybenzyl)methylamine | MeOH | 93 |

| N-(4-nitrobenzyl)methylamine | MeOH | 60 |

Substitution Reactions and Kinetic Studies

The aromatic rings of 2-methyl-N-(pyridin-4-ylmethyl)aniline can participate in substitution reactions, with the reactivity being influenced by the electronic and steric properties of the molecule.

While the aniline (B41778) and pyridine (B92270) rings are generally susceptible to electrophilic and nucleophilic substitution, respectively, studies on analogous systems often focus on nucleophilic aromatic substitution (SNAr) where a leaving group on an activated aromatic ring is displaced by a nucleophile, such as an aniline derivative.

The mechanism of SNAr reactions typically involves a two-step addition-elimination process. unilag.edu.ng The nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the leaving group departs, restoring the aromaticity of the ring. In many cases, particularly with amine nucleophiles, the reaction can be base-catalyzed. rsc.orgcapes.gov.br

The reactivity in SNAr reactions is highly dependent on the nature of the leaving group, the substituents on the aromatic ring, and the nucleophilicity of the attacking amine. nih.gov

The rates of substitution reactions involving 2-methyl-N-(pyridin-4-ylmethyl)aniline are significantly influenced by electronic and steric factors.

Electronic Effects: The electron-donating methyl group on the aniline ring increases the electron density of the ring and the nucleophilicity of the amine nitrogen, thereby accelerating reactions where the aniline acts as a nucleophile. Conversely, the electron-withdrawing nature of the pyridine ring can influence the reactivity of the molecule. In studies of SNAr reactions of substituted anilines with activated aryl ethers, Hammett plots reveal a strong dependence of the reaction rate on the electronic nature of the substituents on the aniline ring. unilag.edu.ng For instance, a Hammett plot for the nucleophilic attack of various anilines on 2,4-dinitrophenyl 2,4,6-trinitrophenyl ether yielded a ρ value of -4.2, indicating a substantial buildup of positive charge on the nitrogen atom in the transition state. unilag.edu.ng

Steric Effects: The 2-methyl group on the aniline ring introduces steric hindrance around the nitrogen atom. This steric bulk can retard the rate of reactions where the nitrogen acts as a nucleophile. In a comparative study of the reactivity of aniline and N-methylaniline in SNAr reactions, the rate constant for N-methylaniline was found to be significantly lower, a reduction attributed to increased steric hindrance both in the formation of the intermediate and in the subsequent proton transfer step. rsc.orgcapes.gov.br This effect is even more pronounced with bulkier ortho-substituents. unilag.edu.ng

| Nucleophile | Solvent | Relative Rate (Aniline = 1) | Reason for Rate Difference |

|---|---|---|---|

| Aniline | Acetonitrile | 1 | The methyl group in N-methylaniline introduces steric hindrance, slowing the reaction. |

| N-Methylaniline | Acetonitrile | ~1 x 10⁻⁵ | |

| Aniline | DMSO | 1 | Similar steric hindrance effects are observed in DMSO. |

| N-Methylaniline | DMSO | ~1 x 10⁻⁵ |

Kinetic studies are crucial for elucidating the mechanisms of substitution reactions. For SNAr reactions involving aniline derivatives, kinetic data often show a dependence on the concentration of a base, indicating a base-catalyzed pathway where proton transfer from the zwitterionic intermediate is the rate-limiting step. unilag.edu.ng

The term "associative mechanism" in the context of substitution reactions typically refers to a pathway where the incoming ligand or nucleophile binds to the substrate to form a discrete intermediate before the leaving group departs. wikipedia.org This is characteristic of the SNAr mechanism, where the Meisenheimer complex is the key intermediate. An associative interchange (Ia) mechanism is one where the rate is influenced by the nature of the entering ligand, but a well-defined intermediate is not always observed. wikipedia.org

In coordination chemistry, associative substitution is common for square planar complexes and involves an increase in the coordination number in the intermediate. libretexts.orglibretexts.org While not directly applicable to the SNAr reactions of 2-methyl-N-(pyridin-4-ylmethyl)aniline in the same way, the principle of an associative pathway, where the nucleophile and substrate associate in the rate-determining step, is a fundamental concept.

Derivatization Reactions for Structure-Activity Relationship Studies of 2-methyl-N-(pyridin-4-ylmethyl)aniline

The exploration of the chemical reactivity of 2-methyl-N-(pyridin-4-ylmethyl)aniline has been notably advanced through computational studies aimed at designing novel derivatives with specific biological activities. A significant focus of this research has been on the development of potent inhibitors for Kinase Insert Domain Receptor (KDR), a key target in anti-cancer therapy. Through de novo design and molecular fragment replacement strategies, a virtual library of N-(pyridin-4-ylmethyl)aniline derivatives has been generated and evaluated using three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling. iitkgp.ac.in

A computational study successfully designed 44 novel N-(pyridin-4-ylmethyl)aniline derivatives as potential KDR inhibitors. This research utilized molecular fragment replacement based on the analysis of 3D-QSAR models and docking studies of known KDR inhibitors. The designed derivatives feature various substitutions on both the aniline and pyridine rings of the parent scaffold. iitkgp.ac.in

The primary derivatization approaches in this computational design involved modifications at several key positions of the N-(pyridin-4-ylmethyl)aniline scaffold. On the aniline ring, substitutions were explored at the ortho-, meta-, and para-positions relative to the amino group. On the pyridine ring, derivatization was focused on the positions adjacent to the nitrogen atom and the methylene bridge. The introduced functional groups were diverse, ranging from simple alkyl and halogen groups to more complex moieties intended to optimize binding interactions with the target protein. iitkgp.ac.in

The structure-activity relationships of these virtually synthesized derivatives were elucidated through the development of robust 3D-QSAR models, specifically Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These models provided predictive insights into the biological activity of the designed compounds. The CoMFA model yielded a high cross-validated correlation coefficient (q²) of 0.671 and a non-cross-validated correlation coefficient (r²) of 0.969, indicating strong predictive power. Similarly, the CoMSIA model demonstrated good predictive ability with a q² of 0.608 and an r² of 0.936. iitkgp.ac.in

These models allowed for the evaluation of how different steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the derivatives influenced their predicted inhibitory activity against KDR. The insights gained from these computational analyses are crucial for guiding the future synthesis of targeted derivatives of 2-methyl-N-(pyridin-4-ylmethyl)aniline with potentially enhanced therapeutic efficacy. iitkgp.ac.in

The following table summarizes a selection of the computationally designed derivatives and their predicted activities, highlighting the key structural modifications.

| Derivative ID | Aniline Ring Substitution | Pyridine Ring Substitution | Predicted Activity (pIC50) |

| Deriv-01 | 2-CH3, 5-Cl | None | 7.5 |

| Deriv-02 | 2-CH3, 4-F | None | 7.2 |

| Deriv-03 | 2-CH3 | 2-NH2 | 7.8 |

| Deriv-04 | 2-CH3 | 3-OH | 7.6 |

| Deriv-05 | 3-OCH3 | None | 7.1 |

| Deriv-06 | 4-Br | 2-CH3 | 7.4 |

Table 1: Computationally Designed Derivatives of N-(pyridin-4-ylmethyl)aniline and Predicted Activities. This table is based on the general findings of the de novo design study and provides illustrative examples of potential derivatives and their predicted potencies. The specific pIC50 values are hypothetical representations based on the reported QSAR models. iitkgp.ac.in

Coordination Chemistry of 2 Methyl N Pyridin 4 Ylmethyl Aniline As a Ligand

Coordination Modes and Chelation Behavior

The structural arrangement of 2-methyl-N-(pyridin-4-ylmethyl)aniline, featuring a pyridine (B92270) ring and an aniline (B41778) moiety connected by a methylene (B1212753) bridge, predisposes it to act as an effective chelating agent.

N,N'-Bidentate Ligand Coordination

The primary coordination mode for 2-methyl-N-(pyridin-4-ylmethyl)aniline is as an N,N'-bidentate ligand. It forms a stable six-membered chelate ring by coordinating to a metal center through the nitrogen atom of the pyridine ring and the nitrogen atom of the secondary amine. This bidentate chelation is a well-established behavior for analogous (pyridinylmethyl)aniline ligands. researchgate.netresearchgate.netresearchgate.net This mode of binding is consistently observed across a range of transition metals, leading to thermodynamically stable complexes. The flexibility of the methylene linker allows the ligand to accommodate the preferred coordination geometries of various metal ions.

Influence of Substituents on Ligand Properties

Substituents on the ligand framework play a critical role in modulating its electronic and steric properties, which in turn influences the characteristics of the resulting metal complexes. The title compound possesses a methyl group at the 2-position (ortho) of the aniline ring.

The methyl group is considered electron-donating through an inductive effect. researchgate.net This effect increases the electron density on the aniline nitrogen atom, enhancing its basicity and potential donor strength compared to the unsubstituted N-(pyridin-4-ylmethyl)aniline. This enhanced donor capacity can lead to stronger metal-ligand bonds. Conversely, the ortho position of the methyl group introduces steric hindrance around the amine nitrogen, which can influence the geometry of the resulting complex and potentially affect its stability and reactivity. Studies on related aniline compounds show that electron-donating substituents increase the pKa of the amino group, providing a quantitative measure of this increased basicity. researchgate.net The interplay between these electronic and steric effects can be harnessed to fine-tune the properties of the corresponding metal complexes for specific applications. whiterose.ac.ukacs.org

Synthesis and Characterization of Metal Complexes

Complexes of (pyridinylmethyl)aniline ligands are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent, such as ethanol (B145695) or methanol (B129727). The resulting complexes can be isolated as crystalline solids and characterized through various analytical techniques.

Complexes with Transition Metals (e.g., Pd(II), Zn(II), Cd(II), Ru(II), Ir(III), Rh(III), Sn(IV), Hg(II), Ag(I), Cu(II), Co, Mn)

The N,N'-bidentate nature of 2-methyl-N-(pyridin-4-ylmethyl)aniline allows it to form stable complexes with a diverse range of transition metals. Based on data from closely related analogs, the following structures and coordination geometries are anticipated:

Pd(II): Palladium(II) complexes typically adopt a four-coordinate, distorted square planar geometry, forming neutral complexes of the type [Pd(L)Cl2]. researchgate.netresearchgate.net

Zn(II) and Cd(II): These d¹⁰ metal ions exhibit more flexible coordination spheres. They can form four-coordinate, distorted tetrahedral complexes such as [M(L)X2] or, depending on the ligand-to-metal ratio, six-coordinate octahedral species of the formula [M(L)2X2]. researchgate.net

Cu(II): Copper(II) complexes with analogous ligands have shown varied structural motifs, including monomeric five-coordinate distorted square pyramidal geometries and chloro-bridged dimeric or polymeric structures. The specific outcome is often influenced by the steric profile of the ligand. researchgate.net

Ag(I): Silver(I) has been shown to form discrete mononuclear complexes with related N-(pyridin-4-ylmethylene)aniline ligands, often with T-shaped or tetrahedral geometries, such as [Ag(L)2(anion)]. One-dimensional coordination polymers have also been observed. researchgate.net

Ir(III) and Rh(III): These metals are known to form half-sandwich ("piano-stool") complexes with the formula [M(Cp)(L)Cl]+, where Cp is pentamethylcyclopentadienyl. researchgate.net

Ru(II), Co, Mn, Sn(IV), Hg(II): While specific examples with this ligand family are less common in the cited literature, stable complexes with these metals are expected due to their well-established coordination chemistry with N,N'-bidentate pyridine-amine ligands.

Spectroscopic Confirmation of Metal Coordination (NMR, IR, UV-Vis)

Spectroscopic methods are essential for confirming the coordination of the ligand to the metal center.

Infrared (IR) Spectroscopy: Coordination is evidenced by shifts in the vibrational frequencies of the ligand. Key changes include a shift of the pyridine ring stretching vibrations (typically around 1590-1610 cm⁻¹) to higher wavenumbers upon coordination to the metal. researchgate.netup.ac.za Changes in the N-H and C-N stretching frequencies of the amine group also indicate its involvement in bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectra, the coordination of the pyridine nitrogen causes a downfield shift of the signals for the pyridine protons, particularly the α-protons. researchgate.netorientjchem.org Similarly, the protons of the methylene bridge and the N-H proton signal are shifted upon complexation, confirming the bidentate binding mode.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of the free ligand is characterized by π→π* and n→π* transitions. Upon complexation, these bands may shift (either bathochromically or hypsochromically). For d-block metals, new, weaker absorption bands may appear in the visible region, corresponding to d-d transitions or metal-to-ligand charge transfer (MLCT) bands. researchgate.net

| Technique | Observation | Typical Shift/Change Upon Coordination | Reference |

|---|---|---|---|

| IR | Pyridine Ring Vibration (νC=N/C=C) | Shift to higher frequency (e.g., 1601 cm⁻¹ → 1614 cm⁻¹) | researchgate.net |

| ¹H NMR | Pyridine Protons (α to N) | Downfield shift (e.g., δ 8.71 ppm → δ 8.76 ppm) | researchgate.net |

| ¹H NMR | Amine/Imine Protons | Significant shift upon coordination | researchgate.netorientjchem.org |

| UV-Vis | Ligand-based π→π* transitions | Shift in λmax and/or change in molar absorptivity | researchgate.net |

| UV-Vis | New Bands (d-block metals) | Appearance of d-d or MLCT bands | researchgate.net |

X-ray Structural Analysis of Metal Complexes

Single-crystal X-ray diffraction provides definitive proof of a complex's structure, including coordination geometry, bond lengths, and bond angles. Analysis of complexes with analogous ligands has revealed key structural features.

Pd(II) Complexes: The crystal structures of [Pd(L)Cl2] where L is a (pyridin-2-ylmethyl)aniline derivative confirm a distorted square planar geometry. The N-Pd-N bite angle is typically around 83°, and the Pd-N bond lengths are in the range of 2.02-2.12 Å. researchgate.netresearchgate.net

Zn(II) and Cd(II) Complexes: Structures show distorted tetrahedral geometries for [M(L)X2] and octahedral geometries for [M(L)2X2]. researchgate.net

Cu(II) Complexes: X-ray analysis of a Cu(II) complex with N-(pyridin-2-ylmethyl)aniline revealed a chloro-bridged polymeric chain with each copper center adopting a five-coordinate, distorted square pyramidal geometry. researchgate.net

Ag(I) Complexes: A discrete complex with (E)-N-(pyridin-4-ylmethylene)aniline, [Ag(L)2(O2CCF3)], was found to have a T-shaped geometry, with N-Ag-N and N-Ag-O angles of 152.5° and ~105°, respectively. researchgate.net

| Complex Type | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |

|---|---|---|---|---|---|

| [Pd(L)Cl₂] | Pd(II) | Distorted Square Planar | Pd-N(py) ≈ 2.02 Pd-N(amine) ≈ 2.12 | N-Pd-N ≈ 83 | researchgate.net |

| [Cu(L)Cl₂]n | Cu(II) | Distorted Square Pyramidal | Cu-N(py) ≈ 2.01 Cu-N(amine) ≈ 2.05 | N-Cu-N ≈ 88 | researchgate.net |

| [Ag(L)₂(Anion)] | Ag(I) | T-shaped | Ag-N(py) ≈ 2.22 Ag-N(imine) ≈ 2.25 | N-Ag-N ≈ 152.5 | researchgate.net |

| [Zn(L)Cl₂] | Zn(II) | Distorted Tetrahedral | - | - | researchgate.net |

Metal-Ligand Bonding Analysis

The compound 2-methyl-N-(pyridin-4-ylmethyl)aniline functions as a versatile bidentate ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metal ions. It coordinates to a central metal atom through two distinct nitrogen donor sites: the nitrogen atom of the pyridine ring (Npy) and the nitrogen atom of the secondary amine group (Namine). This dual coordination results in the formation of a six-membered chelate ring, a thermodynamically favorable arrangement that enhances the stability of the resulting metallo-complex, an observation consistent with the chelate effect.

The geometry of the resulting coordination complexes is influenced by the nature of the metal ion, its oxidation state, and the other ligands present in the coordination sphere. For instance, with metal ions that favor square planar geometries like Pd(II) or Pt(II), the ligand would occupy two adjacent coordination sites. researchgate.net In the case of metal ions preferring octahedral geometries, such as Ru(II), Ni(II), or Co(II), two or three molecules of the ligand can coordinate to the metal center, or one ligand can bind in concert with other ancillary ligands to satisfy the metal's coordination number of six. nih.govjscimedcentral.comnih.gov The flexible methylene (-CH₂-) bridge connecting the aniline and pyridine moieties allows for conformational adjustments to accommodate the preferred bond angles and distances of different metal centers. The steric bulk introduced by the ortho-methyl group on the aniline ring can also play a significant role in dictating the final geometry, potentially causing distortions from idealized structures to minimize steric hindrance.

Electronic Effects on Metal-Ligand Interactions

The nature of the metal-ligand bond in complexes of 2-methyl-N-(pyridin-4-ylmethyl)aniline is governed by a combination of electronic effects originating from both the aniline and pyridine fragments of the ligand. These effects modulate the electron density on the donor nitrogen atoms, thereby influencing their σ-donating and π-accepting capabilities.

The aniline portion of the ligand features a methyl group at the ortho-position of the phenyl ring. The methyl group is a well-known electron-donating group (EDG) through an inductive effect. This donation of electron density increases the basicity of the aniline's amine nitrogen compared to unsubstituted aniline. chemistrysteps.com An increase in basicity correlates with enhanced σ-donor strength, leading to a stronger coordinate bond with the metal center. youtube.com However, electron-donating substituents on the aniline ring can also influence properties such as the C-N bond length and the pKa of the amino group.

Conversely, the pyridine ring is generally considered a π-acceptor ligand due to its π-deficient aromatic system. It can participate in back-bonding with electron-rich metal centers, where the metal donates electron density from its d-orbitals into the π* orbitals of the pyridine ring. The interplay between the strong σ-donation from the methyl-substituted aniline nitrogen and the π-accepting nature of the pyridine nitrogen creates a robust and tunable electronic environment around the metal center. Substitution of the pyridine ligand with electron-donating groups is known to strengthen the metal-pyridine bond while weakening the bond to the ligand in the trans position. acs.org Conversely, electron-withdrawing groups have the opposite effect. acs.orgnih.gov

Table 1: Influence of Substituents on the Basicity of Aniline This table illustrates the general principle of how electron-donating and electron-withdrawing groups affect the basicity of the aniline nitrogen, which in turn influences its σ-donor capability.

| Substituent (at para-position) | Nature of Group | pKa of Conjugate Acid | Effect on Basicity |

|---|---|---|---|

| -OCH₃ | Electron-Donating | 5.34 | Increases |

| -CH₃ | Electron-Donating | 5.08 | Increases |

| -H | Reference | 4.60 | - |

| -Cl | Electron-Withdrawing | 3.98 | Decreases |

| -NO₂ | Electron-Withdrawing | 1.00 | Strongly Decreases |

Trans Effect in Coordination Compounds

The trans effect is a kinetic phenomenon observed primarily in square planar complexes, describing the influence of a ligand on the rate of substitution of the ligand positioned trans to it. nih.govlibretexts.org Ligands that are strong trans-directors weaken the bond to the trans ligand, making it more labile and susceptible to replacement. nih.gov The effect is crucial for the rational synthesis of specific isomers of square planar complexes. libretexts.org

The generally accepted series for the trans-directing ability of common ligands is as follows: CN⁻, CO, C₂H₄ > PR₃, H⁻ > CH₃⁻, SC(NH₂)₂ > NO₂⁻, I⁻, SCN⁻ > Br⁻ > Cl⁻ > pyridine (py) > NH₃, OH⁻, H₂O

In complexes containing 2-methyl-N-(pyridin-4-ylmethyl)aniline, the two donor atoms—pyridine nitrogen and amine nitrogen—will exhibit different trans-directing abilities. According to the established series, pyridine is a more effective trans-director than a typical amine ligand like NH₃. acs.org Therefore, in a square planar complex such as [M(L)Cl₂] (where L is the bidentate ligand and M = Pt(II) or Pd(II)), the chloride ligand positioned trans to the pyridine nitrogen would be expected to be substituted more rapidly than the chloride trans to the aniline nitrogen. This differential reactivity can be exploited to control the outcome of ligand substitution reactions. The origin of the trans effect is attributed to both the destabilization of the ground state (often called the trans influence) and the stabilization of the five-coordinate transition state. nih.govlibretexts.org

Table 2: The Trans Effect Series of Common Ligands This table lists ligands in order of their decreasing ability to labilize a trans ligand.

| Relative Trans Effect Strength | Ligands |

|---|---|

| Very Strong | CN⁻, CO, C₂H₄ |

| Strong | PR₃, H⁻, CH₃⁻ |

| Moderate | NO₂⁻, I⁻, SCN⁻, Br⁻, Cl⁻ |

| Weak | py, NH₃, OH⁻, H₂O |

Self-Assembly and Supramolecular Coordination Architectures

The molecular structure of 2-methyl-N-(pyridin-4-ylmethyl)aniline makes it an excellent building block for the construction of complex, ordered supramolecular structures through coordination-driven self-assembly. The ligand combines two key features: a chelating unit that provides strong and stable binding to a metal center, and a directional pyridyl group that can act as a linker to another metal ion.

When 2-methyl-N-(pyridin-4-ylmethyl)aniline acts as a chelating ligand to one metal center, the nitrogen of the 4-pyridyl group remains available for coordination to an adjacent metal center. This ability to bridge metal ions is the basis for forming coordination polymers. The position of the nitrogen atom on the pyridine ring is critical in determining the final architecture. The 4-pyridyl group directs bonding in a linear fashion, which typically promotes the formation of one-dimensional (1D) chains or, with appropriate metal linkers, two-dimensional (2D) grid-like networks. researchgate.net This is in contrast to analogous ligands with 2-pyridyl groups, which often lead to discrete complexes or helical 1D polymers due to the angled vector of the exocyclic nitrogen. rsc.org

The assembly of these architectures is also influenced by the coordination geometry of the metal ion. For example, a metal ion that provides two available sites in a linear or bent fashion could link the ligands into simple 1D chains. A metal ion offering four coplanar sites could act as a node to connect four ligand linkers into a 2D sheet. The flexibility of the methylene spacer allows the ligand to adapt to different geometric requirements. Furthermore, weaker intermolecular interactions, such as π–π stacking between the aromatic rings and C-H···X hydrogen bonds, play a crucial role in organizing these polymeric structures in the solid state, leading to the formation of three-dimensional supramolecular networks. nih.govresearchgate.net

Table 3: Influence of Ligand Geometry on Supramolecular Architectures This table provides a generalized comparison of how the geometry of pyridyl-based ligands influences the resulting self-assembled structures.

| Ligand Type | Directionality of Linker | Common Resulting Architectures | Examples |

|---|---|---|---|

| Chelating 4-pyridyl Ligand | Linear | 1D Chains, 2D Grids, Coordination Polymers | [Ag(L)]SbF₆ polymer worktribe.com, N,N′-bis[(pyridin-4-yl)methyl]naphthalene diimide polymers researchgate.net |

| Chelating 2-pyridyl Ligand | Angled/Bent | Discrete Mononuclear/Dinuclear Complexes, Helicates, 1D Helical Polymers | Complexes of N,N,4-tris(pyridin-2-ylmethyl)aniline rsc.org |

| Non-chelating Ditopic Pyridyl Ligand | Linear (e.g., 4,4'-bipyridine) | 1D, 2D, and 3D Metal-Organic Frameworks (MOFs) | [Cu₂(4,4'-bipyridine)₂(sala)₂]n scirp.org |

Catalytic Applications and Mechanistic Insights

Organometallic Catalysis

Complexes of N-(pyridinylmethyl)aniline derivatives with transition metals such as palladium, ruthenium, and iridium have been investigated for their catalytic prowess. The specific arrangement of the pyridine (B92270) and aniline (B41778) moieties allows these ligands to form stable and catalytically active metal complexes.

Specific Catalytic Transformations

Polymerization:

Palladium(II) complexes featuring N,N'-bidentate ligands, such as N-methyl-N-(pyridin-2-ylmethyl)aniline and its derivatives, have been successfully employed as catalysts for the polymerization of methyl methacrylate (B99206) (MMA). researchgate.net In the presence of a co-catalyst, modified methylaluminoxane (B55162) (MMAO), these palladium complexes exhibit significant catalytic activity. For instance, the complex [L1PdCl2], where L1 is N-methyl-N-(pyridin-2-ylmethyl)aniline, demonstrated moderate activity in MMA polymerization, producing poly(methyl methacrylate) (PMMA). researchgate.net The resulting polymer was found to have a syndiotacticity of approximately 0.68, as determined by 1H NMR spectroscopy. researchgate.net

The general structure of these palladium complexes involves a square planar geometry around the palladium atom, with the two nitrogen atoms of the N,N'-bidentate ligand and two chloride ligands coordinating to the metal center. researchgate.net

Transfer Hydrogenation:

Iridium and Ruthenium complexes bearing N-heterocyclic ligands have been explored for transfer hydrogenation reactions. For example, iridium-catalyzed transfer hydrogenation of N-heteroarenes has been achieved using formic acid as a hydrogen source. nih.gov This method allows for the synthesis of substituted 1,2,3,4-tetrahydroquinoline (B108954) derivatives in high yields under mild conditions. nih.gov While the specific ligand used in this study is not 2-methyl-N-(pyridin-4-ylmethyl)aniline, it highlights the potential of iridium complexes with N-containing ligands in such transformations.

Similarly, ruthenium complexes with NNN tridentate ligands have been synthesized and their catalytic activity in the transfer hydrogenation of ketones has been studied. nih.govacs.org These bifunctional metal-ligand complexes have shown that the secondary coordination sphere can dramatically influence reactivity and catalytic activity. nih.govacs.org

Investigation of Catalytic Activity and Selectivity

The catalytic activity and selectivity of these metal complexes are influenced by both the electronic and steric properties of the ligands.

In the case of MMA polymerization catalyzed by palladium complexes of N-methyl-N-(pyridin-2-ylmethyl)aniline derivatives, the substituents on the aniline ring can affect the catalytic performance. The activity of one such complex, [L1PdCl2], was reported to be 3.03 × 10^4 g of PMMA per mole of Palladium per hour. researchgate.net

For transfer hydrogenation reactions, the nature of the metal center and the ligand architecture are crucial. Iridium complexes have been shown to be efficient for the transfer hydrogenation of a variety of substrates. nih.govnih.gov The catalytic activity can be correlated with the electronic properties of the substituents on the ligand's phenyl ring, with more electron-donating groups leading to increased activity. nih.gov

The table below summarizes the catalytic activity of a representative palladium complex in methyl methacrylate polymerization.

| Catalyst | Co-catalyst | Monomer | Activity (g PMMA / (mol Pd·h)) | Polymer Syndiotacticity (rr) |

| [PdCl2(N-methyl-N-(pyridin-2-ylmethyl)aniline)] | MMAO | MMA | 3.03 × 10^4 | ~0.68 |

Organocatalysis

There is currently no available scientific literature describing the use of 2-methyl-N-(pyridin-4-ylmethyl)aniline itself as an organocatalyst. The research on this compound and its close analogs has primarily focused on their application as ligands in organometallic catalysis.

Supramolecular Chemistry and Crystal Engineering

Crystal Packing and Self-Assembly PhenomenaWithout experimental crystal structure data, a description of the overall molecular packing, symmetry relationships, and self-assembly motifs for 2-methyl-N-(pyridin-4-ylmethyl)aniline cannot be constructed.

Further experimental research, including single-crystal X-ray diffraction analysis, is required to elucidate the rich supramolecular chemistry and crystal engineering principles of this specific compound.

Advanced Analytical Techniques for Characterization Beyond Basic Spectroscopy

Chromatographic Methods for Purity and Separation

Chromatography is a fundamental technique for separating and purifying components from a mixture. For 2-methyl-N-(pyridin-4-ylmethyl)aniline, chromatographic methods are indispensable for assessing the purity of a synthesized batch, identifying potential impurities from starting materials or side reactions, and for purification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is highly sensitive and specific, making it ideal for identifying and quantifying compounds at trace levels. japsonline.com

In the analysis of 2-methyl-N-(pyridin-4-ylmethyl)aniline, an LC-MS method would be developed to ensure the absence of structurally related impurities. The liquid chromatography portion separates the target compound from any other substances in the sample based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase. japsonline.com The mass spectrometer then ionizes the eluted compounds and separates the ions based on their mass-to-charge ratio (m/z), providing molecular weight confirmation. For 2-methyl-N-(pyridin-4-ylmethyl)aniline (C₁₃H₁₄N₂), the expected protonated molecule [M+H]⁺ would be detected, confirming its identity. The high sensitivity of LC-MS, particularly in selected ion monitoring (SIM) mode, allows for the detection of impurities at very low concentrations. japsonline.com

Table 1: Illustrative LC-MS Parameters for Analysis of Aromatic Amines

| Parameter | Typical Value/Condition | Purpose |

| Column | C18 reverse-phase (e.g., 100 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Ammonium (B1175870) Acetate buffer | To elute compounds with a range of polarities. japsonline.com |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the retention time and separation efficiency. |

| Injection Volume | 1 - 10 µL | Amount of sample introduced for analysis. |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes nitrogen-containing compounds like amines. nih.gov |

| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM for high sensitivity to known impurities; Full Scan for identifying unknown compounds. japsonline.com |

| Expected m/z | [M+H]⁺ for the parent compound | Confirms the molecular weight of the target analyte. |

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to separate mixtures. It is frequently employed to monitor the progress of a chemical reaction, identify compounds present in a mixture, and determine the purity of a substance. For the synthesis of 2-methyl-N-(pyridin-4-ylmethyl)aniline, TLC would be used to track the consumption of starting materials (2-methylaniline and pyridine-4-carboxaldehyde) and the formation of the product.

The separation is achieved by applying the sample to a plate coated with a thin layer of adsorbent material (the stationary phase), such as silica (B1680970) gel. The plate is then placed in a sealed chamber with a solvent or solvent mixture (the mobile phase). As the mobile phase moves up the plate by capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase. scribd.com The separation is visualized, often under UV light, and quantified by the retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. scribd.com

Table 2: Representative TLC System for Separation of Aniline (B41778) Derivatives

| Mobile Phase (Solvent System) | Component A | Component B (Impurity) | Rationale |

| Hexane:Ethyl Acetate (4:1) | Low Rf (e.g., 0.25) | Higher Rf (e.g., 0.40) | A less polar system, good for separating less polar compounds. |

| Hexane:Ethyl Acetate (1:1) | Medium Rf (e.g., 0.55) | Higher Rf (e.g., 0.70) | Increased polarity provides better separation for more polar compounds. |

| Dichloromethane:Methanol (B129727) (9:1) | High Rf (e.g., 0.80) | Higher Rf (e.g., 0.85) | A highly polar system used to move highly polar spots off the baseline. |

Thermal Analysis (e.g., TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials. For 2-methyl-N-(pyridin-4-ylmethyl)aniline, TGA would provide critical information about its decomposition temperature and stability under thermal stress.

The analysis involves heating a small amount of the sample on a precision balance inside a furnace. The resulting TGA curve plots the percentage of mass loss against temperature. The decomposition of an organic compound like 2-methyl-N-(pyridin-4-ylmethyl)aniline would be observed as one or more sharp drops in the curve. mdpi.com The onset temperature of this mass loss indicates the point at which the compound begins to degrade. This data is vital for determining safe storage and processing temperatures. In coordination complexes of related ligands, TGA curves often show distinct steps corresponding to the loss of solvent molecules followed by the decomposition of the organic ligand at higher temperatures. nih.gov

Table 3: Hypothetical Thermogravimetric Analysis (TGA) Data

| Temperature Range (°C) | Mass Loss (%) | Associated Event |

| 25 - 200 | ~0% | Compound is thermally stable in this range. |

| 200 - 350 | ~98% | Major mass loss corresponding to the complete decomposition of the organic molecule. |

| >350 | - | Residual mass, likely a small amount of carbonaceous char. |

Powder X-ray Diffraction (XRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a solid material. It provides information on crystal structure, phase identity, and purity of a bulk sample. For 2-methyl-N-(pyridin-4-ylmethyl)aniline, PXRD would be used to confirm that the synthesized bulk material is a single crystalline phase and to provide a unique "fingerprint" for that specific crystalline form.

In a PXRD experiment, a powdered sample is irradiated with a monochromatic beam of X-rays. The X-rays are diffracted by the crystalline lattice planes of the material at specific angles, according to Bragg's Law. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The resulting pattern of peaks at specific 2θ values is characteristic of the compound's crystal structure. nih.gov The experimental PXRD pattern can be compared to a pattern simulated from single-crystal X-ray diffraction data to confirm the bulk purity of the crystalline phase. nih.gov For related aniline derivatives, PXRD has been used to confirm the crystalline nature and identify the crystal system of the material. researchgate.net

Table 4: Illustrative Powder X-ray Diffraction (PXRD) Peak List

| Position (°2θ) | Relative Intensity (%) |

| 10.5 | 45 |

| 15.2 | 80 |

| 18.8 | 100 |

| 21.1 | 75 |

| 24.5 | 60 |

| 28.9 | 30 |

Derivatization and Structure Property Relationship Studies

Synthesis of Functionalized 2-methyl-N-(pyridin-4-ylmethyl)aniline Derivatives